molecular formula C17H12Br2O3 B14483747 1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one CAS No. 65037-36-7

1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one

Katalognummer: B14483747
CAS-Nummer: 65037-36-7
Molekulargewicht: 424.1 g/mol
InChI-Schlüssel: GMXKYENMQMMEBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H12Br2O3. It is a derivative of penta-1,4-dien-3-one, featuring two bromine atoms and two hydroxyl groups attached to phenyl rings.

Vorbereitungsmethoden

The synthesis of 1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out by reacting acetone with 3-bromo-2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining the reaction mixture at a specific temperature and pH to ensure the formation of the desired product . Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the compound .

Analyse Chemischer Reaktionen

1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can lead to the modulation of enzyme activities, inhibition of cell proliferation, and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .

Eigenschaften

CAS-Nummer

65037-36-7

Molekularformel

C17H12Br2O3

Molekulargewicht

424.1 g/mol

IUPAC-Name

1,5-bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C17H12Br2O3/c18-14-5-1-3-11(16(14)21)7-9-13(20)10-8-12-4-2-6-15(19)17(12)22/h1-10,21-22H

InChI-Schlüssel

GMXKYENMQMMEBG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Br)O)C=CC(=O)C=CC2=C(C(=CC=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.